molecular formula C23H27N3O B035211 6-((4,5-Dihydro-1,5-diphenyl-1H-pyrazol-3-yl)methyl)-4,4-dimethyl-2-piperidinone CAS No. 107451-99-0

6-((4,5-Dihydro-1,5-diphenyl-1H-pyrazol-3-yl)methyl)-4,4-dimethyl-2-piperidinone

Cat. No.: B035211
CAS No.: 107451-99-0
M. Wt: 361.5 g/mol
InChI Key: BCLGUYVPBNKJSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lomibuvir involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance its inhibitory activity against HCV polymerase. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of Lomibuvir typically involves large-scale synthesis using optimized synthetic routes. The process includes rigorous quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the synthesis and confirm the structure of Lomibuvir .

Chemical Reactions Analysis

Types of Reactions

Lomibuvir undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving Lomibuvir include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various derivatives of Lomibuvir with modified functional groups. These derivatives are often studied to evaluate their biological activity and potential as antiviral agents .

Scientific Research Applications

Lomibuvir has a wide range of scientific research applications:

    Chemistry: Lomibuvir is used as a model compound to study the inhibition of RNA-dependent RNA polymerases and to develop new antiviral agents.

    Biology: In biological research, Lomibuvir is used to investigate the replication mechanisms of HCV and to study the effects of polymerase inhibition on viral replication.

    Medicine: Lomibuvir is being explored as a therapeutic agent for the treatment of HCV infections. Clinical trials have shown its potential to reduce viral load in patients with HCV.

    Industry: In the pharmaceutical industry, Lomibuvir serves as a lead compound for the development of new antiviral drugs targeting HCV

Mechanism of Action

Lomibuvir exerts its antiviral effects by selectively inhibiting the HCV NS5B polymerase. It binds to the thumb II allosteric pocket of the polymerase, preventing the elongation of viral RNA. This inhibition disrupts the replication cycle of HCV, leading to a reduction in viral load. The molecular targets of Lomibuvir include the active site of the NS5B polymerase and specific amino acid residues within the thumb II pocket .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Lomibuvir

Lomibuvir is unique due to its high selectivity and potency against HCV NS5B polymerase. Its ability to bind specifically to the thumb II allosteric pocket distinguishes it from other inhibitors that target different sites on the polymerase. This unique binding mode contributes to its effectiveness in inhibiting viral replication and its potential as a therapeutic agent .

Properties

CAS No.

107451-99-0

Molecular Formula

C23H27N3O

Molecular Weight

361.5 g/mol

IUPAC Name

6-[(2,3-diphenyl-3,4-dihydropyrazol-5-yl)methyl]-4,4-dimethylpiperidin-2-one

InChI

InChI=1S/C23H27N3O/c1-23(2)15-19(24-22(27)16-23)13-18-14-21(17-9-5-3-6-10-17)26(25-18)20-11-7-4-8-12-20/h3-12,19,21H,13-16H2,1-2H3,(H,24,27)

InChI Key

BCLGUYVPBNKJSC-UHFFFAOYSA-N

SMILES

CC1(CC(NC(=O)C1)CC2=NN(C(C2)C3=CC=CC=C3)C4=CC=CC=C4)C

Canonical SMILES

CC1(CC(NC(=O)C1)CC2=NN(C(C2)C3=CC=CC=C3)C4=CC=CC=C4)C

Synonyms

6-[(1,5-diphenyl-4,5-dihydropyrazol-3-yl)methyl]-4,4-dimethyl-piperidi n-2-one

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.